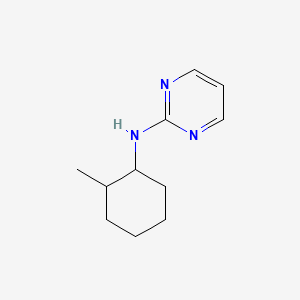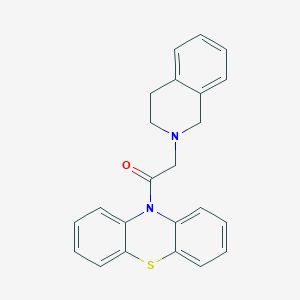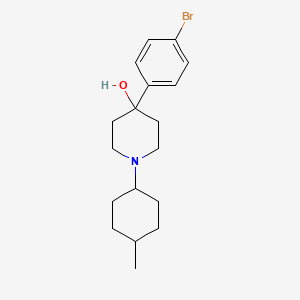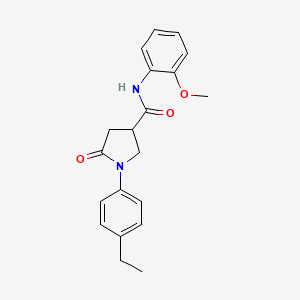![molecular formula C19H19F3N2O5S B5011613 ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B5011613.png)
ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential applications in various fields of research. Compound A is a synthetic compound that has been found to have promising properties in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
Ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A has been found to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting HDAC activity, this compound A can increase the acetylation of histone proteins, which can lead to the activation of gene transcription.
Biochemical and physiological effects:
This compound A has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation in immune cells, and the protection of neurons in the brain. These effects are thought to be mediated by the inhibition of HDAC activity, which can lead to changes in gene expression and protein function.
实验室实验的优点和局限性
One advantage of using ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A in lab experiments is its specificity for HDAC inhibition, which can allow for the study of the effects of HDAC inhibition on various biological processes. However, one limitation of using this compound A is its relatively low potency compared to other HDAC inhibitors, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A, including the development of more potent analogs, the investigation of its effects on other biological processes, and the exploration of its potential therapeutic applications in various diseases. Additionally, the development of new methods for the synthesis of this compound A and its analogs could lead to more efficient and cost-effective production.
合成方法
The synthesis of ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A involves a series of chemical reactions that begin with the reaction of 3-(trifluoromethyl)aniline with glycine to form N-(3-(trifluoromethyl)phenyl)glycine. This intermediate is then reacted with benzoic acid and thionyl chloride to form ethyl 2-(benzoylamino)-3-(trifluoromethyl)benzoate. The final step involves the reaction of this intermediate with methylsulfonyl chloride to form the desired product, this compound.
科学研究应用
Ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate A has been found to have potential applications in various fields of research, including cancer research, immunology, and neuroscience. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, this compound A has been found to have anti-inflammatory properties and has potential applications in the treatment of autoimmune diseases. In neuroscience, this compound A has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
ethyl 2-[[2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O5S/c1-3-29-18(26)15-9-4-5-10-16(15)23-17(25)12-24(30(2,27)28)14-8-6-7-13(11-14)19(20,21)22/h4-11H,3,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYZBHYMLFUOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011540.png)


![2-[4-(2-methoxy-4-methylphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5011550.png)

![6,8-dichloro-3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5011575.png)


![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-acetyl-4-[4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5011603.png)

![4-[4-(2,6-diisopropylphenoxy)butyl]morpholine](/img/structure/B5011616.png)
![N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)
